molecular formula C20H25NO3 B11962638 N-(4-butylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide CAS No. 853331-96-1

N-(4-butylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide

Cat. No.: B11962638
CAS No.: 853331-96-1
M. Wt: 327.4 g/mol
InChI Key: LLHCZQCMBPUPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-butylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide” is an organic compound that belongs to the class of acetamides. Acetamides are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. This compound features a complex structure with both aromatic and aliphatic components, making it potentially interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-butylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide” typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting acetic anhydride with an appropriate amine.

    Substitution Reactions: The aromatic rings can be functionalized through electrophilic aromatic substitution reactions.

    Coupling Reactions: The final step often involves coupling the substituted aromatic rings with the acetamide backbone using reagents like palladium catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the aromatic rings or the acetamide group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, “N-(4-butylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide” can be used as a building block for more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound might have potential therapeutic applications, such as acting as an inhibitor or activator of specific enzymes or receptors.

Industry

In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(4-butylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide” would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-2-(2-methoxyphenoxy)acetamide
  • N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide
  • N-(4-butylphenyl)-2-(2-methoxy-4-chlorophenoxy)acetamide

Uniqueness

The unique combination of butyl, methoxy, and methyl groups in “N-(4-butylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide” may confer distinct chemical and biological properties compared to its analogs. These differences could be exploited in various applications, from chemical synthesis to biological research.

Properties

CAS No.

853331-96-1

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

N-(4-butylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide

InChI

InChI=1S/C20H25NO3/c1-4-5-6-16-8-10-17(11-9-16)21-20(22)14-24-18-12-7-15(2)13-19(18)23-3/h7-13H,4-6,14H2,1-3H3,(H,21,22)

InChI Key

LLHCZQCMBPUPDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.